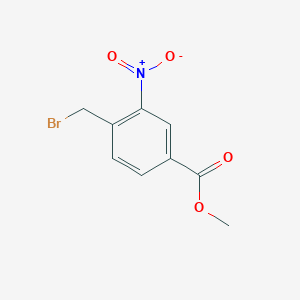

Methyl 4-(bromomethyl)-3-nitrobenzoate

Vue d'ensemble

Description

Methyl 4-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid and contains both bromomethyl and nitro functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(bromomethyl)-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available materials. One common method involves the nitration of methyl 4-methylbenzoate to introduce the nitro group, followed by bromination to add the bromomethyl group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the hazardous nature of the reagents involved.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group (–CH2Br) is a site for nucleophilic substitution (SN) reactions. The bromine atom can act as a leaving group when attacked by nucleophiles.

Reaction with Amines:

The bromomethyl group can react with amines to form alkylated amines. For example, in the synthesis of Lenalidomide, methyl 2-(bromomethyl)-3-nitrobenzoate reacts with 3-aminopiperidine-2,6-dione hydrochloride .

Reaction with other Nucleophiles:

The bromomethyl group can also react with other nucleophiles such as alkoxides, thiolates, and cyanide, leading to the formation of ethers, thioethers, and nitriles, respectively.

Reduction of the Nitro Group

The nitro group (–NO2) can be reduced to an amino group (–NH2) through various methods, including catalytic hydrogenation .

Catalytic Hydrogenation:

The nitro group can undergo catalytic hydrogenation using a catalyst such as 10% Pd/C under a hydrogen atmosphere . For example, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be reduced using 10% Pd/C under a hydrogen atmosphere at a pressure of 60-100 psi for about 6-12 hours in ammonia-bubbled NMP (N-methyl pyrrolidine) .

Metal-Mediated Reduction:

Iron powder with ammonium chloride can efficiently reduce the nitro group .

Electrophilic Aromatic Substitution Reactions

While the nitro group is deactivating and meta-directing, electrophilic aromatic substitutions can still occur under specific conditions .

Nitration:

Reacting 3-nitro-4-bromomethyl benzoic acid with white fuming nitric acid (HNO3) at -10° C results in a clear orange solution. This solution is then poured onto crushed ice, and the product is collected through filtration and crystallization .

Spectroscopic Characterization

Spectroscopic methods such as NMR and Mass Spectrometry (MS) are used to characterize Methyl 4-(bromomethyl)-3-nitrobenzoate.

Applications De Recherche Scientifique

Methyl 4-(bromomethyl)-3-nitrobenzoate is a compound with significant applications in various fields, particularly in medicinal chemistry and materials science. This article explores its synthesis, chemical properties, and diverse applications, supported by case studies and data tables.

Synthesis Route

- Bromination : Methyl 3-nitrobenzoate is treated with a brominating agent to introduce the bromomethyl group.

- Purification : The crude product is purified using recrystallization techniques.

- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the synthesis of Lenalidomide, a drug used for treating multiple myeloma and other hematological malignancies. The compound acts as a key building block in the preparation of this therapeutic agent, which functions by modulating immune responses and inhibiting tumor growth .

Photocleavable Crosslinkers

Recent studies have highlighted the use of this compound in developing photocleavable crosslinkers for hydrogels. These materials are designed to respond to light stimuli, allowing for controlled release applications in drug delivery systems . The incorporation of this compound into chitosan-based hydrogels enhances their functionality by enabling pH sensitivity and photocleavage properties.

Analytical Chemistry

The compound is also relevant in analytical chemistry for developing methods to detect impurities in pharmaceutical formulations. For instance, it has been involved in studies aimed at quantifying genotoxic impurities associated with Lenalidomide production, helping ensure the safety and efficacy of pharmaceutical products .

Case Study 1: Synthesis of Lenalidomide

A patent outlines a detailed process for synthesizing Lenalidomide from this compound through several steps involving condensation reactions with piperidine derivatives . This synthesis route showcases the compound's role as a critical precursor in producing effective cancer therapies.

Case Study 2: Development of Photocleavable Hydrogels

Research published in RSC Advances demonstrates the successful integration of this compound into chitosan hydrogels. These hydrogels exhibited enhanced photocleavable properties, making them suitable for targeted drug delivery applications . The study provided comprehensive characterization data, including NMR spectra and release kinetics.

Table 1: Comparison of Synthesis Methods

| Method | Brominating Agent | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|

| Method A | N-bromosuccinimide | 85 | 12 |

| Method B | Dibromo-5,5-dimethylhydantoin | 90 | 15 |

Table 2: Applications Overview

Mécanisme D'action

The mechanism of action of methyl 4-(bromomethyl)-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

Methyl 4-(bromomethyl)benzoate: Lacks the nitro group, making it less reactive in certain types of reactions.

Uniqueness

Methyl 4-(bromomethyl)-3-nitrobenzoate is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity patterns. The nitro group is electron-withdrawing, making the bromomethyl group more susceptible to nucleophilic attack. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.

Activité Biologique

Methyl 4-(bromomethyl)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic ester characterized by a bromomethyl group and a nitro group attached to a benzoate moiety. The presence of these functional groups influences its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer types, although further studies are needed to elucidate the mechanisms involved .

- Anticonvulsant Properties : Research indicates that certain derivatives of this compound show promise as anticonvulsants in animal models, suggesting potential applications in treating epilepsy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- DNA Interaction : The compound has been shown to interact with DNA, potentially leading to DNA cleavage. This property is crucial for its anticancer activity, as it may disrupt the replication of cancer cells .

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects .

- CYP450 Interaction : The compound is a known inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

In a study conducted by Aouad et al., various Mannich bases derived from this compound were synthesized and tested for antimicrobial activity. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Activity

A recent investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The study demonstrated that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Propriétés

IUPAC Name |

methyl 4-(bromomethyl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGYRBBZOHUETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539429 | |

| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88089-94-5 | |

| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.